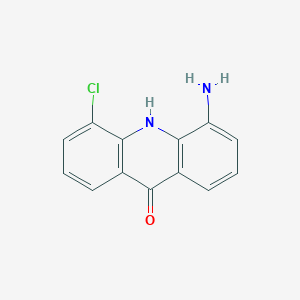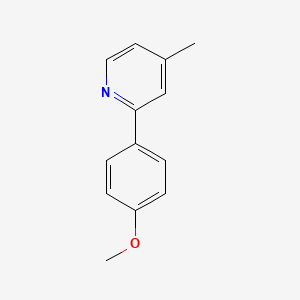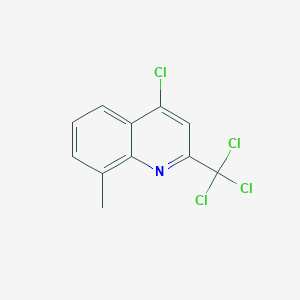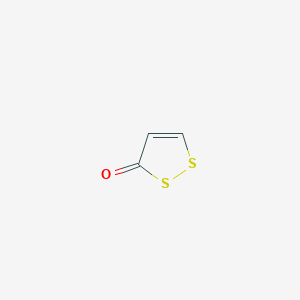
4-Amino-5-chloro-10H-acridin-9-one
Vue d'ensemble
Description
4-Amino-5-chloro-10H-acridin-9-one is a compound that has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders . It is a derivative of acridine, a class of compounds with a broad spectrum of biological activity .
Synthesis Analysis
The synthesis of this compound involves attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9 (10 H )-one as the acceptor . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .Molecular Structure Analysis
The molecular structure of this compound is characterized by the unique sp2-hybridization of the nitrogen atom of the acridone ring . This leads to a quasi-equatorial conformation and high molecular rigidity .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC) . The phosphorescence of the compound with unexpected higher energy than its fluorescence is proved to originate from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3 LE) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its high molecular rigidity and unique sp2-hybridization of the nitrogen atom of the acridone ring . It also shows a short thermally activated delayed fluorescence (TADF) lifetime of 1.6 μs and a high fluorescence quantum yield of 94.9% .Applications De Recherche Scientifique
Thérapeutiques contre le cancer
Les dérivés de l'acridine, y compris la 4-Amino-5-chloro-10H-acridin-9-one, ont été activement étudiés comme agents thérapeutiques potentiels pour le traitement du cancer. Leur capacité à s'intercaler dans l'ADN en fait des candidats prometteurs pour la conception de médicaments capables d'inhiber la prolifération des cellules cancéreuses .
Traitement de la maladie d'Alzheimer
Des recherches ont indiqué que les composés acridiniques pourraient avoir des avantages thérapeutiques dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer. Ils peuvent potentiellement inhiber l'agrégation des peptides bêta-amyloïdes, qui sont impliqués dans la pathologie de la maladie .
Agents antimicrobiens
Les acridines ont été étudiées pour leurs propriétés antimicrobiennes, en particulier contre les infections bactériennes et protozoaires. Leur structure leur permet d'interagir avec l'ADN microbien, inhibant ainsi la croissance et la survie des agents pathogènes .
Applications photochimiques
Certains dérivés de l'acridine présentent des effets photochimiques bénéfiques, qui peuvent être utilisés dans diverses applications scientifiques telles que la photothérapie dynamique et en tant que photosensibilisateurs .
Composés TADF
Les composés à base de this compound sont étudiés pour leurs propriétés de fluorescence retardée activée thermiquement (TADF). Cela a des implications dans le développement de diodes électroluminescentes organiques (OLED) et d'autres dispositifs électroniques .
Agents cytotoxiques
L'activité cytotoxique des composés acridiniques a été examinée dans diverses lignées cellulaires cancéreuses, y compris les cellules HCT-8 du cancer colorectal humain. Cette recherche est cruciale pour le développement de nouveaux médicaments chimiothérapeutiques .
Mécanisme D'action
Target of Action
The primary target of 4-Amino-5-chloro-10H-acridin-9-one is DNA . The compound is known to intercalate into the DNA structure, which is a common mechanism of action for acridine derivatives .
Mode of Action
The mode of action of this compound involves its interaction with DNA. The planar structure of the compound allows it to intercalate between the base pairs of the DNA double helix . This interaction can disrupt the normal functioning of DNA and related enzymes, leading to various biological effects .
Biochemical Pathways
It is known that the compound’s interaction with dna can impact various biological processes involving dna and related enzymes .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) would likely be influenced by its chemical structure and properties .
Result of Action
The result of this compound’s action is primarily observed at the molecular and cellular levels. Its interaction with DNA can lead to changes in cellular processes, potentially resulting in cytotoxic effects . For instance, certain acridine derivatives have been found to inhibit specific cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH levels, temperature, and more . .
Avantages Et Limitations Des Expériences En Laboratoire
ACA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to obtain and is stable in aqueous solutions. Additionally, it has a low toxicity and can be easily modified to study specific biochemical and physiological effects. One limitation of ACA is that it can only be used in aqueous solutions, as it is not soluble in organic solvents. Additionally, it is not very soluble in lipids, which limits its use in certain cell types.
Orientations Futures
The potential future directions for research involving ACA are numerous. It could be used to study the effects of calcium on a variety of cellular processes, such as cell proliferation and differentiation. Additionally, it could be used to investigate the effects of drugs on the nervous system and to study the effects of radiation on cells. Finally, it could be used to study the mechanisms of action of various drugs, as well as to investigate the role of calcium in the regulation of gene expression.
Analyse Biochimique
Biochemical Properties
Acridone derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of 4-Amino-5-chloro-10H-acridin-9-one is not well established. Acridone derivatives are known to act as DNA intercalators and inhibit topoisomerase or telomerase enzymes . Whether this compound shares these properties is yet to be confirmed.
Propriétés
IUPAC Name |
4-amino-5-chloro-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-5-1-3-7-11(9)16-12-8(13(7)17)4-2-6-10(12)15/h1-6H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLGQYKZJAGWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC3=C(C2=O)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587516 | |
| Record name | 4-Amino-5-chloroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893612-47-0 | |
| Record name | 4-Amino-5-chloroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1628342.png)

